Superior Kinome-Wide Selectivity Over Broad-Spectrum Kinase Inhibitors
TBB demonstrates exceptional selectivity for CK2 over a broad panel of kinases, a key differentiator from less selective pan-kinase inhibitors. In a direct assay against a panel of 33 protein kinases, TBB at a concentration of 10 µM (with 100 µM ATP) only significantly inhibited CK2 (>85% inhibition), while the majority of other kinases were unaffected [1]. In contrast, the second-generation CK2 inhibitor DMAT, while more potent on CK2 (Ki = 0.04 µM [2]), has been shown to inhibit other kinases such as DYRK1a at similar concentrations, thereby reducing its utility as a specific CK2 probe [3].
| Evidence Dimension | Kinase Selectivity Profile (Inhibition at 10 µM) |
|---|---|
| Target Compound Data | >85% inhibition of CK2; <50% inhibition of 30 out of 33 other kinases tested [1]. |
| Comparator Or Baseline | DMAT: Potent inhibitor of CK2 (Ki=0.04 µM) but also inhibits DYRK1a (IC50=0.087 µM) [3]. |
| Quantified Difference | TBB maintains a selectivity window of at least one to two orders of magnitude over most other kinases [1], whereas DMAT's selectivity is narrower [3]. |
| Conditions | In vitro kinase activity assay with a panel of 33 Ser/Thr and Tyr kinases at 10 µM TBB and 100 µM ATP [1]. |
Why This Matters
For researchers requiring a specific probe to interrogate CK2-dependent pathways without confounding effects on other kinases, TBB's well-defined, broader selectivity window is a critical asset that more potent but less selective analogs cannot provide.
- [1] Sarno, S., Reddy, H., Meggio, F., Ruzzene, M., Davies, S. P., Donella-Deana, A., Shugar, D., & Pinna, L. A. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Letters, 496(1), 44-48. View Source
- [2] Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., Elliott, M., Meggio, F., Kazimierczuk, Z., & Pinna, L. A. (2004). Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. Journal of Medicinal Chemistry, 47(25), 6239-6247. View Source
- [3] Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., Elliott, M., Meggio, F., Kazimierczuk, Z., & Pinna, L. A. (2004). Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. Journal of Medicinal Chemistry, 47(25), 6239-6247. View Source
